molecular formula C19H33N2O7P B13741126 dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate CAS No. 100811-78-7

dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate

Cat. No.: B13741126
CAS No.: 100811-78-7
M. Wt: 432.4 g/mol
InChI Key: JERWAZWOGZRFTL-UHFFFAOYSA-N
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Description

Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate is a complex organic compound that features a piperidine ring, a benzoate group, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The benzoate group is then introduced through esterification reactions, and the phosphate group is added via phosphorylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoate group play crucial roles in binding to target molecules, while the phosphate group may be involved in phosphorylation reactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Benzoate derivatives: Compounds with benzoate groups and varying functional groups.

    Phosphate derivatives: Compounds containing phosphate groups with different organic moieties.

Uniqueness

Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

100811-78-7

Molecular Formula

C19H33N2O7P

Molecular Weight

432.4 g/mol

IUPAC Name

dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate

InChI

InChI=1S/C19H30N2O3.H3O4P/c1-2-3-13-23-18-15-16(20)8-9-17(18)19(22)24-14-7-12-21-10-5-4-6-11-21;1-5(2,3)4/h8-9,15H,2-7,10-14,20H2,1H3;(H3,1,2,3,4)

InChI Key

JERWAZWOGZRFTL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCC[NH+]2CCCCC2.OP(=O)(O)[O-]

Origin of Product

United States

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